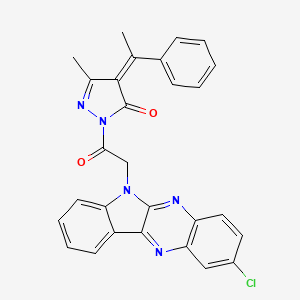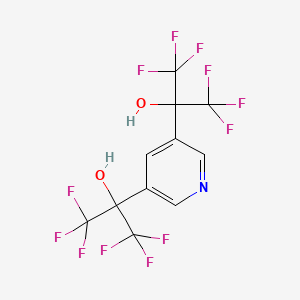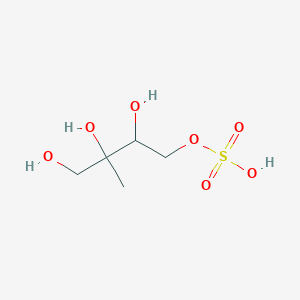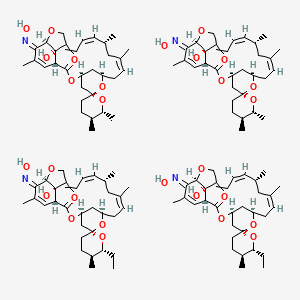
1-Methyl-3-phenylanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-phenylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by a methyl group at the first position and a phenyl group at the third position on the anthracene core. It is known for its interesting photophysical and photochemical properties, making it a subject of research in various scientific fields.
准备方法
The synthesis of 1-Methyl-3-phenylanthracene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where anthracene is reacted with methyl chloride and aluminum chloride to introduce the methyl group. Subsequently, a Suzuki-Miyaura coupling reaction can be employed to attach the phenyl group to the anthracene core. This method involves the use of palladium catalysts and boronic acids under mild reaction conditions .
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by palladium-catalyzed cross-coupling reactions. These methods are favored due to their efficiency and scalability.
化学反应分析
1-Methyl-3-phenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the anthracene core, leading to the formation of nitro or halogenated derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methyl-3-phenylanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules and its role in photodynamic therapy.
Medicine: Research is ongoing to explore its potential as a photosensitizer in cancer treatment, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties
作用机制
The mechanism of action of 1-Methyl-3-phenylanthracene in photodynamic therapy involves its activation by light to produce reactive oxygen species (ROS). These ROS can cause damage to cellular components, leading to cell death. The compound’s ability to generate ROS upon light activation makes it a promising candidate for targeted cancer therapy. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.
相似化合物的比较
1-Methyl-3-phenylanthracene can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its use in OLEDs and as a blue light emitter.
Anthraquinone: Widely used in dye production and as an intermediate in the synthesis of various chemicals.
9-Methylanthracene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and makes it suitable for specialized applications in photodynamic therapy and optoelectronics.
属性
CAS 编号 |
185608-87-1 |
|---|---|
分子式 |
C21H16 |
分子量 |
268.4 g/mol |
IUPAC 名称 |
1-methyl-3-phenylanthracene |
InChI |
InChI=1S/C21H16/c1-15-11-19(16-7-3-2-4-8-16)13-20-12-17-9-5-6-10-18(17)14-21(15)20/h2-14H,1H3 |
InChI 键 |
FJNDRCKPWBQNQL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=CC3=CC=CC=C3C=C12)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13129840.png)
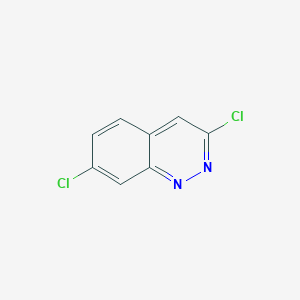


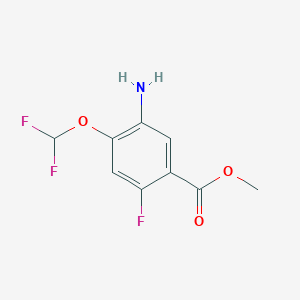
![benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)
